3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Condensation Reaction: The benzotriazole is then reacted with 3-bromopropanoic acid to form 3-(1H-1,2,3-Benzotriazol-1-YL)propanoic acid.
Hydrazide Formation: The propanoic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-naphthaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The benzotriazole and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines.
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probing: The naphthyl group can act as a fluorophore, allowing the compound to be used in fluorescence-based assays.
Therapeutic Effects: The compound may interact with cellular targets, such as DNA or proteins, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-YL)propanoic acid: Lacks the naphthyl group and Schiff base moiety.
Naphthylhydrazones: Similar structure but without the benzotriazole moiety.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide is unique due to the presence of both benzotriazole and naphthyl groups, which confer distinct chemical properties and potential applications. The combination of these moieties allows for versatile reactivity and functionality in various scientific and industrial contexts.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15(17-11-10-16-6-2-3-7-18(16)14-17)22-24-21(27)12-13-26-20-9-5-4-8-19(20)23-25-26/h2-11,14H,12-13H2,1H3,(H,24,27)/b22-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVZGUPBFMGSV-PXLXIMEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384849-26-7 |
Source
|
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(2-NAPHTHYL)ETHYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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